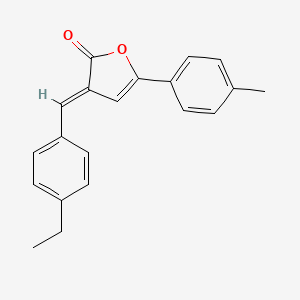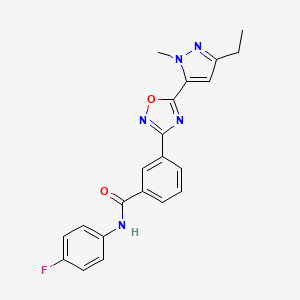
Antifungal agent 77
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 77 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target fungal cell membranes, disrupting their integrity and leading to cell death. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both medical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 77 typically involves multiple steps, starting with the preparation of key intermediates. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors. The process involves:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 77 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to enhance activity.
Substitution: Introduction of various substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced antifungal activity and modified pharmacokinetic properties.
Scientific Research Applications
Antifungal Agent 77 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antifungal mechanisms.
Biology: Investigated for its effects on fungal cell biology and metabolism.
Medicine: Applied in the treatment of systemic and superficial fungal infections.
Industry: Utilized in the preservation of materials prone to fungal contamination.
Mechanism of Action
The mechanism of action of Antifungal Agent 77 involves:
Targeting Ergosterol: Binding to ergosterol in the fungal cell membrane, disrupting its structure.
Cell Membrane Disruption: Leading to increased membrane permeability and cell death.
Inhibition of Enzymes: Blocking key enzymes involved in ergosterol biosynthesis, further weakening the cell membrane.
Comparison with Similar Compounds
Posaconazole: Another antifungal agent targeting ergosterol synthesis.
Voriconazole: Known for its broad-spectrum antifungal activity.
Itraconazole: Effective against a variety of fungal pathogens.
Uniqueness: Antifungal Agent 77 stands out due to its high potency and broad-spectrum activity. Its unique mechanism of action and ability to overcome resistance make it a valuable addition to the antifungal arsenal.
Properties
Molecular Formula |
C21H18FN5O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[5-(5-ethyl-2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28) |
InChI Key |
AVAZQGYRWQFUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
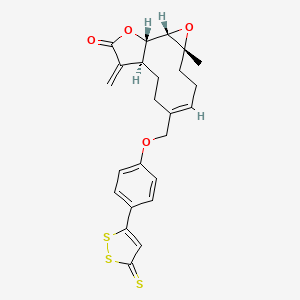
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
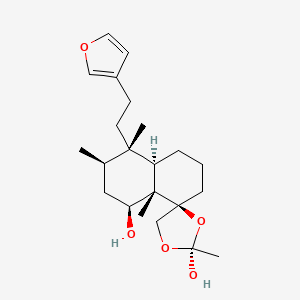
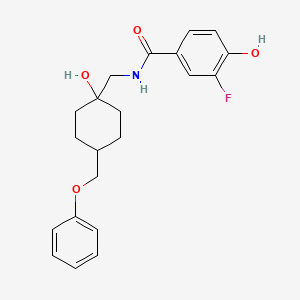
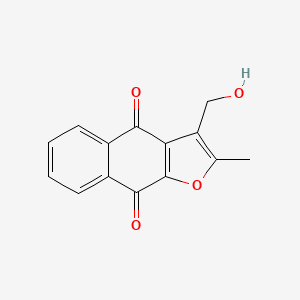
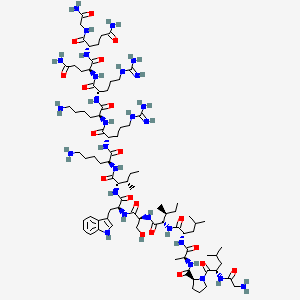
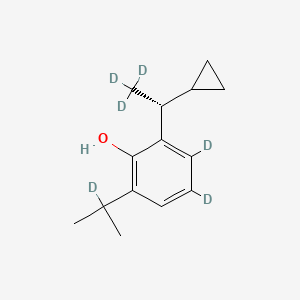
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
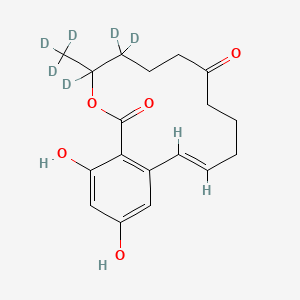

![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
